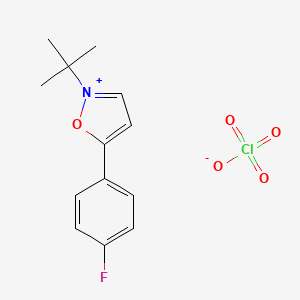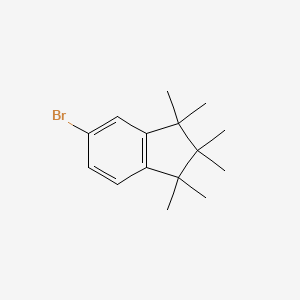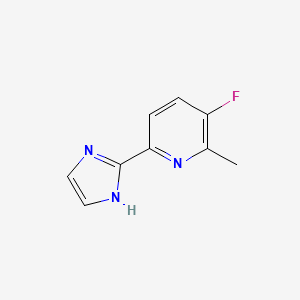
3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is a heterocyclic compound that features a fluorine atom, an imidazole ring, and a methyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Imidazole Introduction: The imidazole ring is introduced through a cyclization reaction involving an appropriate precursor.
Methylation: The methyl group is added using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in drug design, particularly for targeting enzymes and receptors.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Investigated for its properties in the development of novel materials, including polymers and nanomaterials.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the fluorine atom enhances its lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-2-methylpyridine: Lacks the imidazole ring, making it less versatile in biological applications.
6-(1H-imidazol-2-yl)-2-methylpyridine: Does not contain the fluorine atom, which may affect its lipophilicity and metabolic stability.
2-Methyl-3-fluoropyridine: Similar structure but without the imidazole ring, limiting its coordination chemistry.
Uniqueness
3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is unique due to the presence of both the fluorine atom and the imidazole ring
Propiedades
Fórmula molecular |
C9H8FN3 |
|---|---|
Peso molecular |
177.18 g/mol |
Nombre IUPAC |
3-fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine |
InChI |
InChI=1S/C9H8FN3/c1-6-7(10)2-3-8(13-6)9-11-4-5-12-9/h2-5H,1H3,(H,11,12) |
Clave InChI |
POUGFEKGDNKGLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C2=NC=CN2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile](/img/structure/B12639687.png)
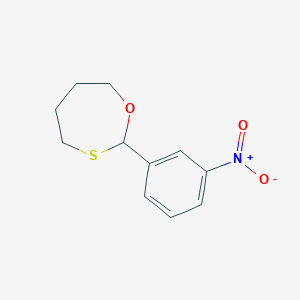
![N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12639690.png)
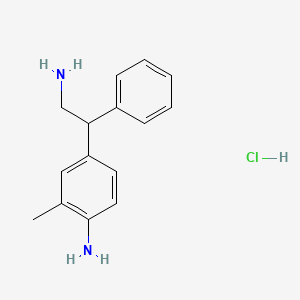
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide](/img/structure/B12639706.png)
![{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B12639710.png)
![1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-](/img/structure/B12639719.png)

![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12639734.png)
